
Plakorsin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plakorsin C is a natural product found in Plakortis simplex with data available.
Applications De Recherche Scientifique
Furan Derivatives and Cytotoxic Activity
Plakorsin C, identified as a furan derivative from the Taiwanese marine sponge Plakortis simplex, has shown potential in biological studies. Research has revealed that compounds like this compound exhibit cytotoxic activity against certain cell lines, highlighting its potential in cancer research and therapy (Shen, Prakash, & Kuo, 2001).
Plakoglobin and Cell Growth Regulation
Plakoglobin, a protein related to this compound, plays a significant role in cell adhesion and signaling. It regulates cell growth and is implicated in apoptosis inhibition, highlighting its relevance in studies of cell proliferation and cancer treatment (Hakimelahi et al., 2000).
Polyketide Derivatives and Cytotoxic Effects
Further research on compounds from Plakortis simplex, including this compound and its related derivatives, has shown significant cytotoxic effects against tumor cell lines. This emphasizes the potential of this compound in developing anti-cancer therapies (Zhang et al., 2013).
Role in Keratinocyte Motility
Studies involving plakoglobin, a related compound, have shown its impact on keratinocyte motility. This indicates the potential application of this compound in research related to skin health and diseases (Yin et al., 2005).
Interaction with p53 and Migration Inhibition
Research indicates that plakoglobin interacts with p53, a key protein in cancer biology, and affects cell migration and invasion. This suggests the importance of this compound in studies of cancer metastasis and tumor suppression (Alaee et al., 2016).
Propriétés
Formule moléculaire |
C22H36O4 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
methyl 2-[5-[8-(3-oxopropyl)dodecyl]furan-2-yl]acetate |
InChI |
InChI=1S/C22H36O4/c1-3-4-11-19(13-10-17-23)12-8-6-5-7-9-14-20-15-16-21(26-20)18-22(24)25-2/h15-17,19H,3-14,18H2,1-2H3 |
Clé InChI |
CZTVQWDSMYFZBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCCCCC1=CC=C(O1)CC(=O)OC)CCC=O |
Synonymes |
plakorsin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


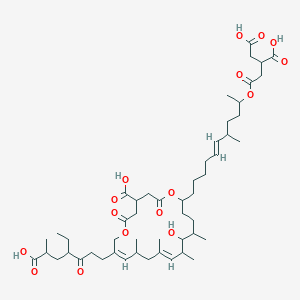
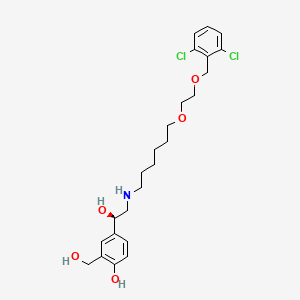
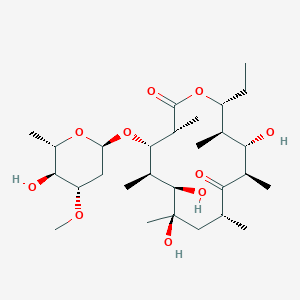
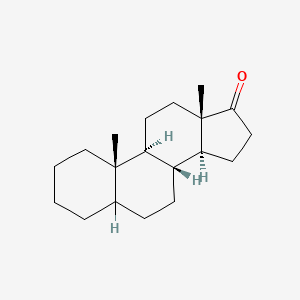
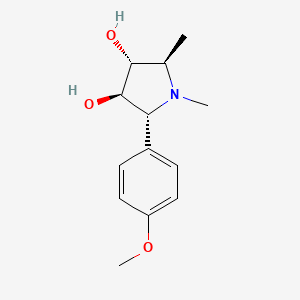
![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1248929.png)
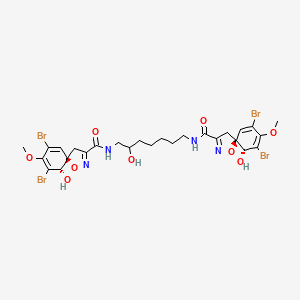


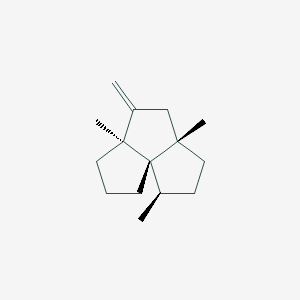
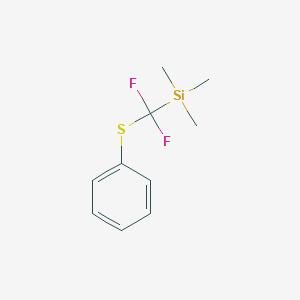
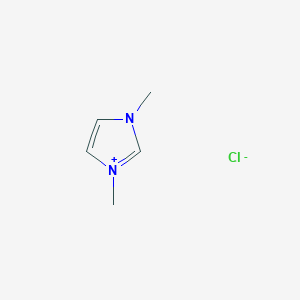
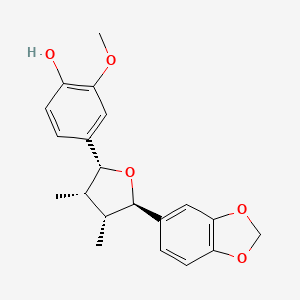
![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)
